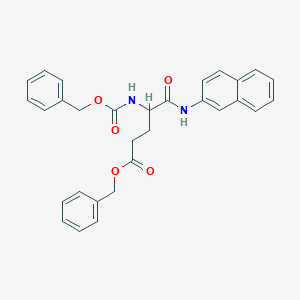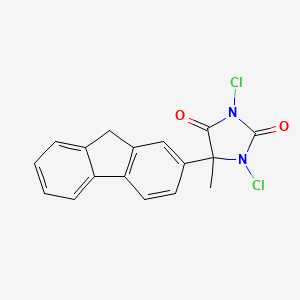
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a fluorenyl group, two chlorine atoms, and a methyl group attached to the imidazolidine ring. Its unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of fluorenyl derivatives with chlorinated imidazolidine precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include chlorination, cyclization, and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohol derivatives.
Substitution: Formation of various substituted imidazolidine derivatives.
科学研究应用
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-ethylimidazolidine-2,4-dione
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-phenylimidazolidine-2,4-dione
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-isopropylimidazolidine-2,4-dione
Uniqueness
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the fluorenyl group
属性
CAS 编号 |
17833-21-5 |
|---|---|
分子式 |
C17H12Cl2N2O2 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-17(15(22)20(18)16(23)21(17)19)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI 键 |
INWNOVIDRQVIOP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1Cl)Cl)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




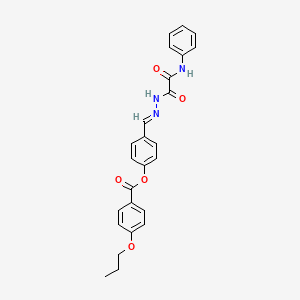
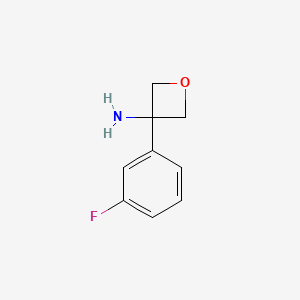
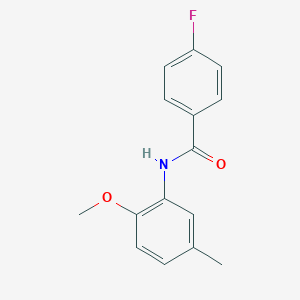

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
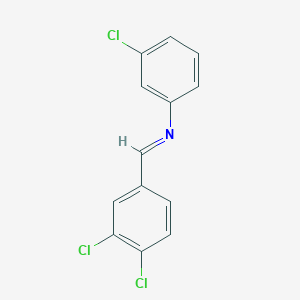
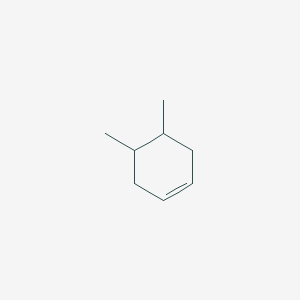
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)
